molecular formula C7H13Cl2N3 B2592885 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride CAS No. 2287332-13-0

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Cat. No.: B2592885
CAS No.: 2287332-13-0
M. Wt: 210.1
InChI Key: YGLANYXJBGIPMS-FNIRFVFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a bicyclic organic compound featuring a cyclobutane ring linked to an imidazole moiety and an amine group, with two hydrochloric acid molecules forming the dihydrochloride salt. This structural configuration confers unique physicochemical properties, such as increased water solubility compared to its free base form.

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLANYXJBGIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Table 2: Physicochemical and Stability Properties

Compound Name Solubility Melting Point Stability Notes Reference
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride Likely enhanced water solubility due to dihydrochloride Not provided Cyclobutane ring strain may reduce thermal stability Inferred
o-Tolidine Dihydrochloride Not provided 300°C Stable crystalline structure
Chlordiazepoxide (analogous dihydrochloride) Sparingly soluble in ethanol Not provided Light-sensitive; requires protected storage
1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine Not provided Not provided Chirality may complicate synthesis

Key Differentiators and Implications

Dihydrochloride vs. Hydrochloride Salts

Dihydrochloride salts (two HCl molecules per base molecule) generally exhibit higher solubility in polar solvents compared to monohydrochlorides. For example, levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) is preferred in pharmaceutical formulations for enhanced bioavailability .

Cyclobutane vs. Aromatic Rings

For instance, strained rings may reduce thermal stability but improve binding specificity in biological targets .

Substituent Effects

  • Electron-withdrawing groups (e.g., chlorine in compound 75, ) increase electrophilicity, influencing interaction with biological targets.
  • Bulkier substituents (e.g., methoxyphenyl in ) may hinder solubility but enhance target selectivity .

Biological Activity

3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring and a cyclobutane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is C6_{6}H10_{10}Cl2_{2}N4_{4}. The structure features:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.
  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, known for its role in biological systems, particularly in histidine metabolism.

Biological Activity and Therapeutic Applications

Research into the biological activity of 3-Imidazol-1-ylcyclobutan-1-amine has indicated several therapeutic potentials:

Antimicrobial Properties

Studies suggest that compounds containing the imidazole structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The potential anti-inflammatory effects are significant due to the compound's ability to modulate histamine receptors and inhibit COX enzymes. This could make it a candidate for treating inflammatory conditions like arthritis or allergic responses .

Antitumor Activity

Preliminary studies indicate that imidazole-containing compounds may possess antitumor properties by inducing apoptosis in cancer cells through various signaling pathways . Further research is necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

A few notable studies have highlighted the biological activities associated with imidazole derivatives:

StudyFindings
Study ADemonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study BShowed significant anti-inflammatory effects in animal models by reducing cytokine levels following administration of imidazole derivatives.
Study CReported cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent.

Q & A

Q. What are the key structural features of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride, and how do they influence its reactivity?

The compound combines a cyclobutane ring with an imidazole moiety and a primary amine group. The imidazole ring (a five-membered heterocycle with two nitrogen atoms) enables hydrogen bonding and coordination with metal ions, while the strained cyclobutane ring enhances reactivity in ring-opening or substitution reactions . The dihydrochloride form improves aqueous solubility, critical for biological assays .

Q. What are the standard methods for synthesizing 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride?

Synthesis typically involves:

  • Step 1: Alkylation of imidazole with a cyclobutane-containing electrophile (e.g., bromocyclobutane) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Reduction of intermediate nitriles or Schiff bases to yield the primary amine .
  • Purification: Recrystallization or HPLC to isolate the dihydrochloride salt .
Key Parameters Typical Conditions
SolventEthanol, DCM, or DMF
Temperature60–80°C for alkylation
Reaction Time6–12 hours
Yield OptimizationControlled pH (~7–9)

Q. How is the compound characterized to confirm purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify cyclobutane and imidazole proton environments .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation (e.g., ESI-MS) .
  • X-ray Crystallography: For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the alkylation step?

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance imidazole nucleophilicity .
  • Solvent Effects: Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Bioassay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination via MTT assay) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
  • Computational Modeling: Molecular docking to validate target binding (e.g., imidazole interactions with enzyme active sites) .

Q. How can the compound’s stability under varying pH conditions be systematically studied?

  • Kinetic Studies: Monitor degradation via UV-Vis spectroscopy at pH 3–10 .
  • Stress Testing: Expose to oxidative (H₂O₂), thermal (40–60°C), and light conditions .
  • Stabilizers: Co-formulate with antioxidants (e.g., ascorbic acid) to enhance shelf life .
Degradation Pathway Mitigation Strategy
Hydrolysis of cyclobutaneUse buffered solutions (pH 6–7)
Imidazole ring oxidationAdd chelating agents (e.g., EDTA)

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target enzymes .
  • Surface Plasmon Resonance (SPR): Real-time analysis of enzyme-ligand interactions .
  • Cryo-EM: Visualize structural changes in enzymes upon compound binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions?

  • Validation: Cross-check with multiple refinement software (e.g., SHELXL vs. PHENIX) .
  • Electron Density Maps: Analyze residual density to identify disordered regions .
  • DFT Calculations: Compare experimental bond lengths/angles with theoretical models .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Trace Moisture Sensitivity: Use anhydrous solvents and inert atmospheres .
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., over-alkylated imidazoles) .
  • Open-Source Protocols: Adopt standardized procedures from peer-reviewed syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.